molecular formula C12H16O3S B8231394 Ethyl 4-(thiophen-2-yl)oxane-4-carboxylate

Ethyl 4-(thiophen-2-yl)oxane-4-carboxylate

Cat. No.: B8231394
M. Wt: 240.32 g/mol
InChI Key: IVNSJWSXLAXSJW-UHFFFAOYSA-N
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Description

Ethyl 4-(thiophen-2-yl)oxane-4-carboxylate is a heterocyclic compound that features a thiophene ring fused to a tetrahydropyran ring, with a carboxylic acid ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(thiophen-2-yl)oxane-4-carboxylate typically involves the condensation of thiophene derivatives with tetrahydropyran intermediates. One common method includes the use of a condensation reaction between thiophene-2-carboxylic acid and tetrahydropyran-4-carboxylic acid ethyl ester under acidic or basic conditions . The reaction conditions often require a catalyst, such as phosphorus pentasulfide (P4S10), to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(thiophen-2-yl)oxane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Ethyl 4-(thiophen-2-yl)oxane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(thiophen-2-yl)oxane-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with biological receptors, potentially modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid ethyl ester: Lacks the tetrahydropyran ring but shares the thiophene and ester functionalities.

    Tetrahydropyran-4-carboxylic acid ethyl ester: Lacks the thiophene ring but contains the tetrahydropyran and ester functionalities.

    Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the ester group.

Uniqueness

Ethyl 4-(thiophen-2-yl)oxane-4-carboxylate is unique due to the combination of the thiophene and tetrahydropyran rings, along with the ester functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 4-thiophen-2-yloxane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3S/c1-2-15-11(13)12(5-7-14-8-6-12)10-4-3-9-16-10/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNSJWSXLAXSJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCOCC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Thiophen-2-yl-acetic acid ethyl ester (1) was dialkylated as described in Example 1, Step 1, using 1-chloro-2-(2-chloroethoxy)ethane to obtain the title compound (37).
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Reaction Step One
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